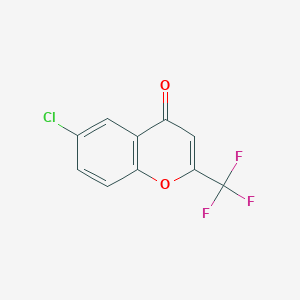

6-chloro-2-(trifluoromethyl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDVZOZULZEBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353596 | |

| Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242460-35-1 | |

| Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro 2 Trifluoromethyl 4h Chromen 4 One

Strategic Design of Precursor Molecules for Chromen-4-one Core Formation

The cornerstone of a successful synthesis of 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one lies in the meticulous design and preparation of a key precursor molecule: 1-(5-chloro-2-hydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione . This β-diketone contains all the necessary carbon and heteroatom components arranged in a manner that facilitates subsequent intramolecular cyclization to the target chromen-4-one.

The synthesis of this precursor typically begins with a commercially available starting material, 2-hydroxyacetophenone (B1195853) . To introduce the chloro substituent at the desired C-6 position of the final product, a regioselective chlorination of 2-hydroxyacetophenone is performed to yield 5-chloro-2-hydroxyacetophenone .

The next critical step involves a Claisen-type condensation reaction between 5-chloro-2-hydroxyacetophenone and an ester of trifluoroacetic acid, commonly ethyl trifluoroacetate . This reaction is typically carried out in the presence of a strong base, such as sodium hydride or sodium methoxide, to generate the enolate of the acetophenone, which then acts as a nucleophile. The subsequent reaction with the trifluoroacetylating agent and workup affords the desired 1,3-diketone precursor. The choice of base and reaction conditions is crucial to maximize the yield of the desired β-diketone and minimize side reactions.

Table 1: Key Precursor Molecules and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 2-Hydroxyacetophenone |  | Starting material |

| 5-Chloro-2-hydroxyacetophenone |  | Chlorinated intermediate |

| Ethyl trifluoroacetate |  | Trifluoromethyl source |

| 1-(5-Chloro-2-hydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione |  | Key precursor for cyclization |

Optimized Cyclization and Ring-Closing Reaction Pathways

With the precursor, 1-(5-chloro-2-hydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione, in hand, the next synthetic challenge is the efficient cyclization to form the chromen-4-one ring. Several methodologies have been developed for this critical transformation, each with its own set of advantages and limitations.

Condensation Reactions for Chromen-4-one Annulation (e.g., Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization)

A widely employed and classical method for the synthesis of chromones from 2'-hydroxy-β-diketones is acid-catalyzed intramolecular cyclodehydration. The reaction proceeds by protonation of one of the carbonyl groups of the β-diketone, followed by nucleophilic attack from the phenolic hydroxyl group. Subsequent dehydration leads to the formation of the chromen-4-one ring. Various acids, such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid, can be used to promote this cyclization. The efficiency of this method is often high, and the reaction conditions are typically straightforward.

While the Knoevenagel condensation is a powerful tool for forming C=C bonds, its direct application to the synthesis of 2-trifluoromethyl-4H-chromen-4-ones from β-diketone precursors is less common. However, related condensation strategies are pivotal in building the necessary precursors.

Transition Metal-Catalyzed Cyclization Approaches (e.g., Palladium-catalyzed acylation)

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including chromen-4-ones. While direct palladium-catalyzed acylation for the cyclization of 1-(5-chloro-2-hydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione is not a standard method, palladium catalysis is instrumental in alternative synthetic routes to the chromone (B188151) core. For instance, palladium-catalyzed carbonylative cyclization of o-iodophenols with terminal alkynes offers a convergent approach to substituted chromones.

Radical-Induced Annulation Methods

Radical cyclization reactions offer an alternative pathway to the chromen-4-one core, particularly for the introduction of fluorinated substituents. Visible-light-induced radical cascade reactions have been developed for the synthesis of trifluoromethylated heterocycles. nih.govbeilstein-journals.org In a potential application to the synthesis of this compound, a suitably designed precursor with an alkene moiety could undergo a trifluoromethyl radical-initiated cyclization. nih.gov This approach often utilizes a trifluoromethyl radical source, such as Umemoto's reagent, under photocatalytic or catalyst-free visible light irradiation. nih.govbeilstein-journals.org

Regioselective Introduction of Chloro and Trifluoromethyl Moieties

The precise placement of the chloro and trifluoromethyl groups on the chromen-4-one scaffold is critical for the compound's properties and is a key consideration in the synthetic design.

Halogenation Strategies at the C-6 Position

The introduction of the chlorine atom at the C-6 position of the final product is strategically achieved by starting with a pre-chlorinated precursor. The electrophilic chlorination of 2-hydroxyacetophenone is a common method to produce 5-chloro-2-hydroxyacetophenone. This reaction typically employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in a suitable solvent. The hydroxyl and acetyl groups of 2-hydroxyacetophenone are ortho, para-directing, and the steric hindrance from the acetyl group favors the introduction of the chlorine atom at the para position (C-5), which corresponds to the C-6 position in the final chromen-4-one. Careful control of the reaction conditions, such as temperature and stoichiometry, is necessary to ensure high regioselectivity and avoid over-chlorination.

Table 2: Summary of Synthetic Methodologies

| Section | Method | Description | Key Reagents/Conditions |

| 2.1 | Precursor Synthesis | Claisen condensation of 5-chloro-2-hydroxyacetophenone with ethyl trifluoroacetate. | Sodium hydride, Ethyl trifluoroacetate |

| 2.2.1 | Acid-Catalyzed Cyclization | Intramolecular cyclodehydration of 1-(5-chloro-2-hydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione. | H₂SO₄, HCl, or TFA |

| 2.2.2 | Transition Metal Catalysis | Alternative route involving palladium-catalyzed carbonylative cyclization. | Pd catalyst, CO, o-iodophenol, alkyne |

| 2.2.3 | Radical Annulation | Visible-light-induced trifluoromethyl radical-initiated cyclization of an alkene-containing precursor. | Umemoto's reagent, visible light |

| 2.3.1 | Regioselective Halogenation | Electrophilic chlorination of 2-hydroxyacetophenone to yield 5-chloro-2-hydroxyacetophenone. | SO₂Cl₂, NCS |

Trifluoromethylation Protocols at the C-2 Position

The introduction of a trifluoromethyl (CF3) group at the C-2 position of the chromone ring is a critical step in the synthesis of this compound. This moiety is known to significantly influence the molecule's physicochemical and biological properties. Various protocols have been developed to achieve this transformation, often involving either the cyclization of a trifluoromethyl-containing precursor or the direct trifluoromethylation of a pre-formed chromone intermediate.

One prominent strategy involves the use of nucleophilic trifluoromethylating agents, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), commonly known as the Ruppert-Prakash reagent. Reactions of 2-polyfluoroalkylchromones with TMSCF3 can proceed as a 1,4-nucleophilic perfluoroalkylation, leading to the formation of 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity and in good yields following acidic workup. nih.gov While this method results in a chromanone, it highlights a key approach for introducing the CF3 group at the C-2 position.

Another approach is the cyclization of appropriate precursors already bearing the trifluoromethyl group. For instance, the reaction between a substituted 2'-hydroxyacetophenone (B8834) (like 5'-chloro-2'-hydroxyacetophenone) and an ester of trifluoroacetic acid (e.g., ethyl trifluoroacetate) under basic conditions can lead to a 1-(2-hydroxyphenyl)-4,4,4-trifluoro-1,3-butanedione intermediate. Subsequent acid-catalyzed cyclization (dehydration) of this diketone yields the desired 2-(trifluoromethyl)-4H-chromen-4-one.

Visible-light-promoted tandem radical fluoroalkylation and cyclization reactions also represent a modern approach for accessing fluoroalkyl-containing chromones. researchgate.net Furthermore, tandem C-H trifluoromethylation strategies have been explored for related structures. researchgate.net Electrophilic trifluoromethylation using hypervalent iodine reagents is another advanced method, though its application is more general for various substrates. researchgate.net

Table 1: Comparison of C-2 Trifluoromethylation Strategies

| Method | Reagents/Precursors | Key Features |

|---|---|---|

| Cyclization of CF3 Precursor | 5'-chloro-2'-hydroxyacetophenone, Ethyl trifluoroacetate, Base (e.g., NaH), Acid (e.g., H2SO4) | A classical and reliable multi-step approach involving Claisen condensation followed by cyclization. |

| Nucleophilic Trifluoromethylation | 2-Polyfluoroalkylchromone, (Trifluoromethyl)trimethylsilane (TMSCF3) | Involves 1,4-conjugate addition to introduce the CF3 group at the C-2 position, typically forming a chromanone. nih.gov |

| Radical Trifluoromethylation/Cyclization | o-hydroxyaryl enaminones, CF3-radical source, Visible light photocatalyst | A modern, light-induced method that proceeds under mild conditions. researchgate.net |

| Direct C-H Trifluoromethylation | Chromone scaffold, Trifluoromethylating agent (e.g., Togni's reagent), Catalyst | An atom-economical approach that directly functionalizes the C-H bond, although selectivity can be a challenge. researchgate.net |

Green Chemistry Principles in Synthetic Route Development for Chromones

The integration of green chemistry principles into the synthesis of chromone derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes. osi.lvresearchgate.net These principles are increasingly applied to the synthesis of complex molecules like this compound.

Solvent-Free and Catalytic Methods

Solvent-free reaction conditions represent a significant advancement in green organic synthesis, offering benefits such as reduced pollution, lower costs, and simplified procedures. acs.orgresearchgate.net For the synthesis of chromone precursors, solid-phase reactions and the use of solid-supported catalysts have demonstrated advantages including good selectivity, high yields, and simple operation. ijrpc.com

Catalytic methods are central to green synthesis. Heteropolyacids, for instance, have been used as recyclable catalysts for the efficient synthesis of flavones and chromones in green solvents like glycerol. ingentaconnect.com This approach provides excellent yields, easy catalyst separation and recovery, and replaces corrosive mineral acids. ingentaconnect.com Similarly, lipase-mediated enzymatic processes have been employed for the synthesis of 3-hydroxy chromones, highlighting the potential of biocatalysis for environmentally friendly synthesis under mild conditions. tandfonline.com For the synthesis of related 2-(trifluoromethyl)-2H-chromenes, silica-immobilized L-proline has been used as an effective and recyclable catalyst under solvent-free conditions, showcasing an economical and eco-friendly method. researchgate.netmdpi.com

Various catalysts have been reported for the crucial ring-closure step in chromone synthesis, including:

Acid Catalysts: Polyphosphoric acid, triflic anhydride, and acetic acid have been employed. ijrpc.com

Transition Metal Catalysts: Palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes provides a highly efficient route to diversified chromones. organic-chemistry.org Rhodium complexes have also been used in the synthesis of flavanones from chromones. nih.gov

The choice of catalyst can be critical for achieving high yields and selectivity while adhering to green chemistry principles. thieme-connect.com

Microwave and Ultrasonic Assisted Syntheses

The use of alternative energy sources like microwave (MW) irradiation and ultrasound (US) has become a cornerstone of green chemistry, often leading to dramatic reaction rate accelerations, higher yields, and improved product purity under milder conditions. osi.lvunito.itnih.gov

Microwave-assisted synthesis offers uniform and selective heating, which can significantly shorten reaction times from hours to minutes. globalresearchonline.netscispace.com This technique has been successfully applied to key steps in chromone synthesis, such as the formation of enamino ketones from 1-(2-hydroxyphenyl)ethanone derivatives, which are precursors to 4H-chromen-4-ones. organic-chemistry.org The solvent-free synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes has been effectively carried out in a microwave oven, demonstrating the synergy between solventless conditions and microwave irradiation. researchgate.netmdpi.com

Ultrasound-assisted synthesis utilizes acoustic cavitation to provide mechanical and thermal energy at a molecular level, promoting faster and more selective transformations. unito.it This method has been effectively used for the synthesis of 2'-hydroxychalcones, which are direct precursors for flavanones and chromones, often in aqueous and environmentally benign solvent systems. researchgate.net The combination of microwave heating and ultrasound irradiation (SMUI) can offer further synergistic effects, enhancing reaction rates and yields beyond what can be achieved with either technique alone. unito.it

Table 2: Green Synthetic Techniques for Chromone Synthesis

| Technique | Description | Advantages | Relevant Examples |

|---|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by heating the neat reactants. | Reduced waste, simplified workup, lower cost, enhanced safety. acs.org | Knoevenagel condensation/cyclization for 2-hydroxy-2-(trifluoromethyl)-2H-chromenes using a solid-supported catalyst. researchgate.netmdpi.com |

| Heterogeneous Catalysis | Use of a solid catalyst that is in a different phase from the reactants. | Easy separation and recovery of the catalyst, potential for reuse, reduced waste. ingentaconnect.com | Synthesis of chromones using heteropolyacids as recyclable catalysts in glycerol. ingentaconnect.com |

| Microwave (MW) Irradiation | Utilizes microwave energy to heat reactions directly and efficiently. | Rapid reaction rates, higher yields, improved purity, milder reaction conditions. osi.lvglobalresearchonline.net | Vilsmeier reaction for chloro-substituted chromenes; synthesis of 4H-chromene-4-ones from enamino ketones. organic-chemistry.orgscispace.com |

| Ultrasonic (US) Irradiation | Employs high-frequency sound waves to induce acoustic cavitation. | Rate enhancement, improved yields, can enable reactions at lower temperatures. unito.itresearchgate.net | Synthesis of 2'-hydroxychalcone (B22705) precursors in an ethanol-water solvent system. researchgate.net |

Derivatization and Functionalization Strategies of 6 Chloro 2 Trifluoromethyl 4h Chromen 4 One

Chemical Transformations at the Chromen-4-one Core

The inherent reactivity of the chromen-4-one system allows for a variety of chemical transformations, enabling the introduction of diverse functionalities. These modifications can be directed at either the pyranone ring or the pendant phenyl ring, each offering unique opportunities for structural diversification.

The pyranone ring of 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one possesses several reactive sites amenable to chemical modification, notably the C-3 position and the C-4 carbonyl group.

The C-2 position is already substituted with a trifluoromethyl group, which significantly influences the reactivity of the heterocyclic ring. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the C-4 carbonyl carbon and the C-2 position.

Reactions at the C-4 Carbonyl Group: The carbonyl group at the C-4 position can undergo typical ketone reactions. For instance, reduction of the C-4 carbonyl group in similar chroman-4-one systems has been achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol, a chroman-4-ol researchgate.net. This alcohol can then be a substrate for further reactions such as dehydroxylation or dehydration to introduce new functionalities or to form the corresponding 2H-chromene researchgate.net.

Reactions at the C-3 Position: The C-3 position, being adjacent to the carbonyl group, is susceptible to electrophilic substitution and can also be involved in condensation reactions. While direct electrophilic substitution on the C-3 position of the target molecule is not extensively documented, established methodologies for chromone (B188151) functionalization can be proposed. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted formamide (B127407) like DMF), is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds organic-chemistry.orgwikipedia.orgijpcbs.com. This reaction could potentially introduce a formyl group at the C-3 position, which can then serve as a versatile handle for further derivatization.

Another potential strategy for C-3 functionalization is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine, leading to the introduction of an aminomethyl group nih.govnih.gov. The C-3 proton of the chromen-4-one may be sufficiently acidic to participate in such a reaction, providing a route to C-3 substituted analogs.

A summary of potential reactions at the pyranone ring is presented in the table below.

| Position | Reaction Type | Reagents and Conditions | Potential Product |

| C-4 | Carbonyl Reduction | NaBH₄, MeOH | 6-chloro-2-(trifluoromethyl)-4H-chromen-4-ol |

| C-3 | Vilsmeier-Haack | POCl₃, DMF | 6-chloro-3-formyl-2-(trifluoromethyl)-4H-chromen-4-one |

| C-3 | Mannich Reaction | HCHO, R₂NH, acid/base catalyst | 6-chloro-3-(dialkylaminomethyl)-2-(trifluoromethyl)-4H-chromen-4-one |

The chlorine substituent at the C-6 position of the phenyl ring serves as a key handle for a variety of functional group interconversions, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at C-6 makes the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond nih.govorganic-chemistry.orgyoutube.com. This would allow for the introduction of a wide range of aryl or alkyl substituents at the C-6 position.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper co-catalyst nih.govorganic-chemistry.orgrsc.org. This introduces an alkynyl moiety at the C-6 position, which can be further functionalized.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst. This provides a direct route to 6-amino derivatives.

While these reactions are well-established for aryl chlorides, their application to the specific this compound scaffold would require optimization of reaction conditions. Research on a similar 2-trifluoromethyl-4-chromenone scaffold has demonstrated the feasibility of palladium-catalyzed coupling reactions at the 7-position, suggesting that the 6-chloro position should also be reactive under appropriate conditions nih.gov.

A recent study detailed the synthesis of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides from 7-amino-2-(trifluoromethyl)-4H-chromen-4-one nih.gov. The precursor 7-amino derivative was obtained by the reduction of the corresponding 7-nitro compound nih.gov. A similar strategy could be envisioned where the 6-chloro group is first subjected to nucleophilic aromatic substitution with an amine or converted to other functional groups that can then be further modified.

The following table summarizes potential functional group interconversions on the phenyl ring.

| Position | Reaction Type | Reagents and Conditions | Potential Product |

| C-6 | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 6-R-2-(trifluoromethyl)-4H-chromen-4-one (R = aryl, alkyl) |

| C-6 | Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) co-catalyst, base | 6-(alkynyl)-2-(trifluoromethyl)-4H-chromen-4-one |

| C-6 | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 6-(dialkylamino)-2-(trifluoromethyl)-4H-chromen-4-one |

Synthesis of Analogs and Conjugates for Mechanistic Probes

To investigate the biological mechanisms of action or to develop targeted delivery systems, this compound can be derivatized to include reporter tags or to be covalently linked to larger scaffolds.

The introduction of reporter tags, such as fluorescent dyes, allows for the visualization and tracking of the molecule in biological systems. Chromone derivatives themselves can exhibit fluorescence, and their properties can be tuned by the introduction of various substituents nih.govrsc.org.

A common strategy for fluorescent labeling is the conjugation of the target molecule to a well-known fluorophore. BODIPY (boron-dipyrromethene) dyes are a versatile class of fluorophores with high absorption coefficients, high fluorescence quantum yields, and good photostability researchgate.netbeilstein-journals.org. The synthesis of BODIPY-conjugated molecules often involves the functionalization of the BODIPY core with a reactive group, such as an isothiocyanate, which can then react with a corresponding functional group (e.g., an amine) on the molecule of interest to form a stable covalent bond nih.gov.

For this compound, a functional group suitable for conjugation, such as an amino or carboxyl group, would first need to be introduced onto the chromone scaffold. This could be achieved through the functional group interconversions discussed in section 3.1.2. For example, a 6-amino derivative could be reacted with a BODIPY-isothiocyanate to yield a fluorescently labeled chromone.

Another approach involves the use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). An azide (B81097) or alkyne functionality could be introduced onto the chromone, which would then be reacted with a correspondingly functionalized fluorescent probe. A novel chromone-based fluorogenic probe has been developed to detect DNA hybridization, demonstrating the utility of chromone scaffolds in the design of fluorescent sensors mdpi.com.

The table below outlines a potential strategy for fluorescent labeling.

| Functionalization Strategy | Reporter Tag | Linkage Chemistry | Potential Application |

| Introduction of an amino group at C-6 | BODIPY-NCS | Thiourea (B124793) bond formation | Fluorescence imaging, cellular tracking |

| Introduction of an alkyne group at C-6 | Azide-functionalized fluorophore | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Bio-orthogonal labeling |

Covalent attachment of this compound to polymeric or nanomaterial scaffolds can enhance its solubility, stability, and facilitate targeted delivery.

Polymer Conjugates: The conjugation of small molecules to polymers can improve their pharmacokinetic properties nih.govui.ac.id. A common approach involves the synthesis of a polymer with reactive side chains that can be coupled to a functionalized version of the small molecule. For instance, a polymer bearing pendant carboxylic acid groups could be activated and reacted with a 6-amino derivative of the chromone to form stable amide bonds.

Nanomaterial Conjugates: Immobilization on nanomaterials, such as magnetic nanoparticles (e.g., Fe₃O₄), offers advantages for targeted delivery and easy separation nih.gov. A study has demonstrated the coupling of a 6-hydroxy-chromone-3-carbaldehyde to amine-functionalized Fe₃O₄ nanoparticles via a pH-sensitive Schiff-base linkage nih.gov. This allowed for the controlled release of the chromone under acidic conditions. A similar strategy could be employed for this compound by first introducing a suitable functional group. For example, a formyl group introduced at the C-3 position could react with an amine-functionalized nanoparticle to form a Schiff base. Alternatively, a carboxyl group introduced on the chromone could be coupled to an amine-functionalized nanomaterial using carbodiimide (B86325) chemistry. The use of gold nanoparticles as a platform for enzyme immobilization also provides a potential strategy for attaching chromone derivatives to surfaces utexas.edu.

The following table summarizes potential conjugation strategies.

| Scaffold | Linkage Chemistry | Functional Group on Chromone | Potential Application |

| Polymer (e.g., with -COOH groups) | Amide bond formation | Amino group | Improved drug delivery, enhanced solubility |

| Fe₃O₄ Nanoparticles (with -NH₂ groups) | Schiff base formation | Formyl group | Targeted delivery, controlled release |

| Gold Nanoparticles | Thiol-gold interaction or biotin-streptavidin linkage | Thiol or biotin (B1667282) group | Biosensing, targeted therapy |

Based on a comprehensive search of scientific literature and chemical databases, there is currently no publicly available experimental data for the specific spectroscopic and structural analysis of the compound “this compound” as required by the provided outline.

Detailed research articles and database entries containing the necessary ¹H, ¹³C, and ¹⁹F NMR spectra, 2D NMR correlations (COSY, HSQC, HMBC, NOESY), FTIR and Raman vibrational data, or High-Resolution Mass Spectrometry (HRMS) fragmentation analysis for this exact molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article with the requested data tables and detailed research findings that focuses solely on “this compound”. Constructing such an article would require speculation or the use of data from related but structurally different compounds, which would violate the instructions to strictly focus on the specified molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one, the spectrum is dominated by the chromone (B188151) core, which constitutes a conjugated system responsible for strong absorption in the UV region. The electronic transitions observed are primarily of two types: π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in intense absorption bands. In the chromone scaffold, these transitions arise from the conjugated system extending over the benzopyrone rings. The presence of substituents on the chromone ring, such as the chloro group at the C6 position and the trifluoromethyl group at the C2 position, can modulate the energies of these transitions. Electron-withdrawing groups like chlorine and trifluoromethyl can cause a shift in the absorption maxima (λmax), often leading to a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the interaction with the conjugated system.

The n → π* transitions are of lower energy and involve the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen atom, to a π* antibonding orbital. These transitions are characteristically much weaker in intensity (lower molar absorptivity) than π → π* transitions and appear at longer wavelengths.

While specific experimental UV-Vis data for this compound is not extensively detailed in the available literature, the expected spectral characteristics can be inferred from data on analogous chromone derivatives.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | π bonding to π antibonding | Shorter Wavelength (UV-B/C) | High (Strong Absorption) |

| n → π | Non-bonding (Oxygen lone pair) to π antibonding | Longer Wavelength (UV-A) | Low (Weak Absorption) |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsional angles that define the molecule's conformation. nih.gov Although a crystal structure for this compound is not publicly available, analysis of the closely related compound, 6-chlorochromone (B1349396), offers significant insights into the geometry of the core scaffold. researchgate.net

In the crystal structure of 6-chlorochromone, the benzopyrone ring system is essentially planar. This planarity is a result of the extensive sp² hybridization and π-conjugation throughout the fused rings. The chlorine atom at the C6 position lies within this plane. The crystal packing of 6-chlorochromone is characterized by a herringbone-type arrangement, with columnar stacks forming along the crystallographic axis. researchgate.net

For this compound, the chromone skeleton is expected to retain this planarity. The key conformational variable is the orientation of the trifluoromethyl (-CF₃) group at the C2 position. The rotation around the C2-C(F₃) bond would determine the spatial arrangement of the fluorine atoms relative to the chromone ring. Studies on other trifluoromethyl-substituted compounds suggest that the -CF₃ group often adopts a staggered conformation to minimize steric hindrance with adjacent atoms. nih.gov In this case, one of the fluorine atoms would likely be oriented away from the carbonyl oxygen to reduce electrostatic repulsion. The solid-state conformation is ultimately a balance between these intramolecular forces and the intermolecular interactions that stabilize the crystal lattice. researchgate.net

| Structural Feature | Expected Characteristic for this compound | Basis of Inference |

| Chromone Ring System | Largely planar | X-ray data of 6-chlorochromone researchgate.net |

| C6-Cl Bond | Lies in the plane of the chromone ring | X-ray data of 6-chlorochromone researchgate.net |

| -CF₃ Group Conformation | Staggered orientation relative to the pyrone ring | General principles of steric and electronic effects nih.gov |

| Crystal Packing | Likely stabilized by intermolecular interactions involving the chloro, trifluoromethyl, and carbonyl groups | General principles of crystallography |

Advanced Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

Advanced chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of chiral molecules. wikipedia.orgvlabs.ac.in These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance. wikipedia.org

The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD signal. However, these techniques would become highly relevant for the analysis of its chiral derivatives. Chirality could be introduced into the molecule, for example, by the addition of a chiral center in a substituent attached to the chromone core.

Should a chiral derivative be synthesized, CD spectroscopy would be particularly powerful. A CD spectrum plots the difference in absorption of left- and right-circularly polarized light against wavelength. wikipedia.org The resulting signal, known as a Cotton effect, can be positive or negative and provides structural information about the chiral environment of the chromophore. vlabs.ac.in For a chiral derivative of the target compound, the chromone core would act as the chromophore, and the CD spectrum would be sensitive to the absolute configuration of the nearby chiral center.

While attempts to determine the absolute configuration of some chiral chroman-4-one derivatives (which have a saturated heterocyclic ring) using X-ray crystallography have been unsuccessful, the use of Vibrational Circular Dichroism (VCD) coupled with density functional theory (DFT) calculations has proven to be a valid alternative. acs.org A similar approach could be envisioned for chiral derivatives of this compound.

Currently, there is no available research detailing the synthesis or chiroptical analysis of chiral derivatives of this compound. The application of these advanced spectroscopic methods remains hypothetical, pending the creation of suitable chiral analogues.

Computational and Theoretical Investigations of 6 Chloro 2 Trifluoromethyl 4h Chromen 4 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate molecular structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules with high accuracy. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation. For chromone (B188151) derivatives, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide optimized geometries that are in good agreement with experimental data, such as those from X-ray crystallography. d-nb.infoconicet.gov.arnih.gov

In the case of 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one, the chromone core, consisting of the fused benzene (B151609) and pyranone rings, is expected to be largely planar. The primary geometric parameters of interest include the bond lengths and angles within this ring system and the orientation of the chloro and trifluoromethyl substituents. Theoretical calculations on closely related molecules, such as 6-nitro-2-trifluoromethylchromone, have confirmed the planarity of the fused ring system. conicet.gov.ar The trifluoromethyl group at the C2 position typically adopts a staggered conformation to minimize steric hindrance. conicet.gov.ar

Slight deviations from perfect planarity can occur, and theoretical calculations can quantify these distortions. The differences between calculated values (for an isolated molecule in the gas phase) and experimental data (from a molecule in a solid crystal lattice) are generally small but expected. ekb.egresearchgate.net The table below presents representative calculated bond lengths and angles for a chromone scaffold, based on DFT studies of similar structures.

| Parameter | Typical Calculated Value (Å or °) | Affected Atoms |

|---|---|---|

| C=O Bond Length | ~1.22 Å | C4, O(carbonyl) |

| C-Cl Bond Length | ~1.75 Å | C6, Cl |

| C-CF3 Bond Length | ~1.51 Å | C2, C(of CF3) |

| C-F Bond Length | ~1.34 Å | C(of CF3), F |

| O-C2-C3 Bond Angle | ~121° | O1, C2, C3 |

| C5-C6-C7 Bond Angle | ~120° | C5, C6, C7 |

| C-C-Cl Bond Angle | ~120° | C5, C6, Cl or C7, C6, Cl |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. irjweb.com DFT calculations are commonly used to compute the energies of these orbitals. For chromone derivatives, the HOMO is typically characterized by π-orbitals delocalized over the aromatic ring, while the LUMO is often a π*-antibonding orbital.

| Compound Type | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Fluorinated Hydrazono-Chromone 1 | -6.45 | -4.58 | 1.87 |

| Fluorinated Hydrazono-Chromone 2 | -6.79 | -5.14 | 1.65 |

| Fluorinated Hydrazono-Chromone 3 | -6.91 | -5.32 | 1.59 |

Quantum chemical calculations are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. DFT methods can accurately calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman).

NMR Chemical Shifts: Theoretical prediction of NMR spectra is a powerful tool for structure verification. nih.gov For this compound, predicting the ¹⁹F NMR chemical shift is particularly important. The chemical shift of the -CF₃ group is sensitive to its electronic environment. DFT calculations have been successfully used to predict ¹⁹F shifts in various fluorinated aromatic compounds, often requiring scaling factors to achieve high accuracy. nih.govnih.gov Computational studies on 6-substituted 2-trifluoromethylchromones show the ¹⁹F signal appears around -72 ppm. conicet.gov.ar The ¹H and ¹³C NMR chemical shifts can also be calculated to assign the signals of the aromatic protons and carbons, with the substituent effects of chlorine and trifluoromethyl groups causing predictable downfield or upfield shifts. conicet.gov.ar

Vibrational Frequencies: Theoretical vibrational analysis provides a complete set of vibrational modes for a molecule. These calculated frequencies, when scaled to correct for anharmonicity and basis set limitations, typically show excellent agreement with experimental IR and Raman spectra. nih.gov This allows for precise assignment of spectral bands to specific molecular motions, such as the C=O stretch of the ketone, C-Cl stretching, and the various symmetric and asymmetric stretches of the -CF₃ group. conicet.gov.armdpi.com For example, the intense carbonyl (C=O) stretching band in chromones is a characteristic feature in their IR spectra.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. researchgate.net MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system.

For this compound, MD simulations can provide insights into the rotational freedom and preferred orientations of the trifluoromethyl group. They can also be used to explore how the molecule interacts with its environment. For instance, simulations in a water box could reveal information about its hydration shell and potential hydrogen bonding interactions. In a biological context, MD simulations can be used to model the binding of the molecule to a protein target, assessing the stability of the complex and identifying key intermolecular interactions (e.g., hydrophobic, electrostatic) that govern binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses Generation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. By developing mathematical models, QSAR can predict the activity of new compounds and generate hypotheses about the structural features required for a desired effect.

For a series of chromone derivatives including this compound, a 3D-QSAR model could be developed. researchgate.net Techniques like Molecular Field Analysis (MFA) are used to generate steric and electrostatic fields around the aligned molecules. nih.govnih.gov These field values are then used as descriptors in a statistical analysis, such as partial least squares (PLS), to build a predictive model. The resulting QSAR model can be visualized as a 3D map, highlighting regions where steric bulk or specific electrostatic properties (positive or negative) are predicted to enhance or diminish activity. This provides a mechanistic hypothesis by suggesting which intermolecular interactions are critical for the molecule's function, guiding the design of more potent analogues. researchgate.netnih.gov

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and designing new synthetic pathways. Computational chemistry can elucidate reaction mechanisms by identifying and characterizing the transition states (TS) that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, and thus the reaction rate.

The synthesis of this compound likely involves several steps, such as the reaction of a substituted 2'-hydroxyacetophenone (B8834) with a trifluoroacetic acid derivative followed by cyclization. nih.gov DFT calculations can be used to map out the potential energy surface for these reaction steps. By locating the transition state structures and calculating their energies, chemists can determine the most favorable reaction pathway. This analysis can explain observed regioselectivity or stereoselectivity and predict the effect of different catalysts or reaction conditions. For example, computational studies have been used to investigate the mechanisms of trifluoromethylation reactions, providing valuable groundwork for improving these synthetic methods. cas.cn

In Silico Screening and Docking Studies for Identifying Potential Molecular Interaction Partners (Focus on protein binding mechanisms)

Computational and theoretical investigations, particularly in silico screening and molecular docking studies, have become instrumental in elucidating the potential molecular interaction partners of novel compounds. For this compound and its derivatives, these methods have been employed to predict their binding affinities and modes of interaction with various protein targets, thereby shedding light on their potential mechanisms of action.

Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This approach has been utilized for various chromone derivatives to identify potential protein targets and to understand the structural basis of their biological activities. While specific docking studies exclusively on this compound are not extensively detailed in the available literature, research on its close derivatives provides significant insights into its likely protein-binding mechanisms.

A notable study focused on a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, which are direct derivatives of the target compound. researchgate.net In this research, molecular docking was performed to investigate the potential binding interactions of these compounds with pharmacological targets relevant to cytotoxic and antioxidant activities. researchgate.net The study explored the binding of these derivatives to the HERA protein, a target associated with cytotoxic activity, and Peroxiredoxins (3MNG), which are linked to antioxidant activity. researchgate.net The results indicated that the synthesized chromone derivatives exhibited binding free energies that were comparable to, and in some cases better than, standard drugs, suggesting a strong potential for interaction with these protein targets. researchgate.net

The binding mechanisms for these chromone derivatives were found to involve a variety of molecular interactions. These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential to modulate the protein's function. The types of interactions commonly observed in docking studies of chromone derivatives include:

Hydrogen Bonding: The oxygen atoms of the chromen-4-one core and the trifluoromethyl group can act as hydrogen bond acceptors, while any amino or hydroxyl groups on the protein's active site can act as donors.

Hydrophobic Interactions: The aromatic rings of the chromone scaffold and any associated phenyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a protein.

Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

The following table summarizes the types of molecular interactions and potential protein targets for chromone derivatives, which can be extrapolated to infer the potential behavior of this compound.

| Interaction Type | Potential Interacting Residues/Moieties | Potential Protein Targets (based on derivatives) |

| Hydrogen Bonding | Amino acid residues with polar side chains (e.g., Ser, Thr, Tyr, Asn, Gln) | Kinases, Oxidoreductases (e.g., Peroxiredoxins) |

| Hydrophobic Interactions | Aromatic and aliphatic amino acid residues (e.g., Phe, Tyr, Trp, Leu, Val, Ile) | HERA protein, Cyclooxygenase (COX) enzymes |

| Halogen Bonding | Electron-rich atoms (e.g., oxygen, nitrogen) in amino acid side chains or the peptide backbone | Sigma receptors, various enzymes |

In silico screening of large compound libraries against specific protein targets is another powerful approach to identify potential interaction partners. While specific virtual screening studies for this compound are not detailed, the general class of chromones has been investigated against various targets. For instance, chromone derivatives have been screened for their potential to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. journaljpri.com Such studies help in prioritizing compounds for further experimental testing and provide a rationale for their observed biological activities. journaljpri.com

The computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is also a critical component of in silico analysis. These predictions help in assessing the drug-likeness of a compound. For many chromone derivatives, these studies have suggested favorable pharmacokinetic profiles, including good potential for oral bioavailability. journaljpri.com

Reactivity Profiles and Mechanistic Studies of 6 Chloro 2 Trifluoromethyl 4h Chromen 4 One

Electrophilic and Nucleophilic Substitution Reactions on the Chromone (B188151) Core

The reactivity of the 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one core is dictated by a combination of factors inherent to the chromone system and the powerful electronic effects of its substituents. The chromone scaffold possesses three primary electrophilic centers: the C2 and C4 positions of the α,β-unsaturated ketone system, and the C=O carbonyl carbon. nih.gov

The presence of a potent electron-withdrawing trifluoromethyl (CF3) group at the C2 position drastically increases the electrophilicity of the pyran ring. This makes the molecule highly susceptible to nucleophilic attack. Specifically, the C2 position is activated for conjugate addition (1,4-addition) reactions. Studies on analogous 2-polyfluoroalkylchromones have shown that they readily react with nucleophiles like (trifluoromethyl)trimethylsilane (B129416) in a 1,4-addition fashion to yield 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity. nih.gov This transformation underscores the capacity of the C2-CF3 group to stabilize the negative charge that develops at the C3 position in the intermediate enolate.

Table 1: Predicted Reactivity for Substitution Reactions

| Reaction Type | Position(s) | Controlling Factors | Expected Outcome |

|---|---|---|---|

| Nucleophilic Attack | C2, C4 | Strong electron withdrawal by C2-CF3 group | High reactivity, favors 1,4-addition |

Ring-Opening and Ring-Closing Transformations

A hallmark reaction of the chromone scaffold is its transformation upon reaction with binucleophiles, most notably hydrazine (B178648) and its derivatives. This reaction typically proceeds via an initial nucleophilic attack on the pyrone ring, leading to ring-opening, followed by a ring-closing condensation to form a new heterocyclic system. nih.gov

For this compound, the reaction with hydrazine is expected to yield a substituted pyrazole. The mechanism involves the initial attack of a hydrazine nitrogen atom at the highly electrophilic C2 position, facilitated by the CF3 group. This leads to the cleavage of the pyrone ring's oxygen-C2 bond, forming an intermediate enaminone which then undergoes intramolecular cyclization and dehydration to furnish the final 3-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazole.

However, the reaction pathway can be influenced by the specific nucleophile and reaction conditions. For instance, the reaction of 2-trifluoromethylchromone with certain substituted hydrazones has been shown to result in a 1,2-addition at the C4 carbonyl carbon, leading to the formation of a spiro(4H-chromene-4,5′-pyrazoline) without opening the chromone ring. nih.gov This indicates a delicate balance between different reactive pathways.

Table 2: Products from Reactions of 2-Trifluoromethylchromones with Hydrazine Derivatives

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-Trifluoromethylchromone | Hydrazine Hydrate | 3-(2-Hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazole (Expected) | nih.gov |

Photochemical Reactivity and Excited State Behavior

The photochemical behavior of this compound is anticipated to be complex, involving pathways characteristic of α,β-unsaturated ketones, aryl halides, and fluorinated compounds. arabjchem.org Upon absorption of UV light, the chromone moiety can be promoted to an excited state, which can then undergo various transformations.

A key potential pathway is photo-dehalogenation, a common reaction for aryl halides. arabjchem.orgnih.gov This would involve the homolytic cleavage of the carbon-chlorine bond at the C6 position to generate a chromone-based aryl radical. This highly reactive intermediate could then abstract a hydrogen atom from the solvent or another molecule to yield 2-(trifluoromethyl)-4H-chromen-4-one.

The trifluoromethyl group is also known to significantly influence excited-state dynamics. Studies on other trifluoromethyl-substituted aromatic systems have shown that the CF3 group can alter the rates of intersystem crossing and internal conversion, often leading to shorter excited-state lifetimes compared to non-fluorinated analogs. scispace.comresearchgate.netrsc.org This could affect the quantum yield of any photochemical reactions by altering the time available for bond cleavage or rearrangement to occur. While specific studies on the title compound are limited, the combination of these known effects suggests a rich and competitive photochemical landscape.

Redox Chemistry and Electrochemical Characterization

The redox properties of this compound are dominated by the reducible α,β-unsaturated ketone system. This moiety is structurally analogous to quinones, which are known to undergo well-defined, often reversible, reduction processes. semanticscholar.orgresearchgate.net

Electrochemical characterization, such as by cyclic voltammetry, would be expected to show a one-electron reduction to a radical anion intermediate. The stability of this radical anion would be significantly enhanced by the delocalization of the unpaired electron across the chromone system and, importantly, by the strong electron-withdrawing capabilities of both the C2-trifluoromethyl and C6-chloro groups. These substituents make the molecule easier to reduce, shifting its reduction potential to less negative (more positive) values compared to unsubstituted chromone.

Catalyst Development and Application in Organic Transformations Involving the Chromen-4-one Scaffold

The this compound scaffold and its derivatives are valuable building blocks in catalyzed organic transformations, particularly in the synthesis of complex, chiral molecules. The inherent reactivity of the chromone system allows it to serve as a versatile synthon.

Palladium-catalyzed reactions have been effectively applied to functionalize the 2-trifluoromethyl-4-chromenone core. nih.gov Furthermore, related 2-trifluoromethyl-2H-chromenes, which can be derived from the title compound, have been used as substrates in palladium-catalyzed asymmetric reactions. These include allylic amination and etherification reactions to produce chiral 4-substituted-4H-chromene derivatives with excellent enantioselectivity. nih.govrsc.orgresearchgate.net In these transformations, the chromene acts as an electrophile, and a chiral ligand on the palladium catalyst controls the stereochemical outcome of the nucleophilic attack.

The α,β-unsaturated ketone moiety, particularly as a β-trifluoromethylated enone, is a powerful Michael acceptor in asymmetric catalysis, allowing for the construction of stereocenters bearing a trifluoromethyl group. rsc.org

Table 3: Catalytic Applications of the 2-Trifluoromethylchromene Scaffold

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Asymmetric Amination | Pd / Chiral Ligand | 2-Trifluoromethyl-2H-chromene | Chiral 4-amino-4H-chromene |

| Asymmetric Etherification | Pd / Chiral Ligand | 2-Trifluoromethyl-2H-chromene | Chiral 4-alkoxy-4H-chromene |

Mechanistic Investigations of Interactions with Specific Chemical Probes

Investigating the interactions of this compound with chemical or biological probes provides insight into its potential as a modulator of biological systems or as a functional molecule itself. The fluorine atoms in the molecule are particularly significant in this context.

The introduction of a trifluoromethyl group can profoundly alter a molecule's biological activity by modifying its lipophilicity, metabolic stability, and binding interactions. researchgate.net Fluorine can participate in hydrogen bonding and other electrostatic interactions, potentially enhancing binding affinity to protein targets like enzymes or receptors. acs.orgacs.org Mechanistic studies on fluorinated drug candidates often reveal that these interactions are crucial for potency and selectivity. acs.org

While the title compound has not been extensively studied as a probe, the chromone scaffold itself is a known fluorophore. mdpi.com The substituents would modulate its photophysical properties, such as its absorption and emission wavelengths and quantum yield. The CF3 group, being a strong electron-withdrawing group, would likely cause a red-shift in its spectral properties. Such molecules could be designed as fluorescent probes that change their emission upon binding to a target or reacting with an analyte, providing a mechanistic tool for studying biological processes.

Investigations into Molecular Interactions and Biological Target Elucidation Mechanistic Focus

Advanced Applications in Chemical Sciences Excluding Clinical/pharmaceutical

Design and Synthesis of Fluorescent Probes and Chemosensors

The chromone (B188151) scaffold is a well-established fluorophore, and its derivatives are extensively utilized in the design of fluorescent probes and chemosensors for the detection of various analytes. The inherent fluorescence of the chromone ring can be modulated by the introduction of specific functional groups that can interact with target molecules, leading to a detectable change in the fluorescence signal.

Derivatives of 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one can be strategically functionalized to create selective chemosensors. For instance, the introduction of a Schiff base moiety can lead to the development of "turn-on" fluorescent sensors for metal ions like Zn2+. In a typical design, the Schiff base ligand would coordinate with the metal ion, leading to the formation of a rigid complex that enhances the fluorescence emission. The trifluoromethyl group in the 2-position can influence the photophysical properties of the resulting probe, potentially leading to improved quantum yields and photostability.

The general approach to synthesizing such chemosensors involves the condensation of a formyl-substituted chromone with a suitable amine-containing compound. For the target compound, a synthetic route could involve the introduction of a formyl group at a suitable position on the chromone ring, followed by reaction with a specific amine to generate the desired chemosensor.

Table 1: Potential Design Strategies for Chemosensors based on this compound

| Target Analyte | Proposed Functionalization | Sensing Mechanism |

| Metal Ions (e.g., Zn2+, Cu2+) | Introduction of a Schiff base or aza-crown ether moiety | Chelation-enhanced fluorescence (CHEF) |

| Anions (e.g., F-, CN-) | Incorporation of a urea (B33335) or thiourea (B124793) group | Hydrogen bonding interactions leading to a change in fluorescence |

| pH | Attachment of an ionizable group (e.g., phenol, amine) | pH-dependent protonation/deprotonation affecting the intramolecular charge transfer (ICT) |

Applications in Materials Science for Optoelectronic or Supramolecular Assemblies

The planar structure and potential for π-π stacking interactions make chromone derivatives, including this compound, interesting building blocks for materials with applications in optoelectronics and supramolecular chemistry. The electronic properties of the chromone core can be fine-tuned by the substituents, influencing the material's performance.

The presence of the electron-withdrawing trifluoromethyl group and the chloro atom can significantly impact the molecule's electronic and photophysical properties, such as its absorption and emission wavelengths, and its electron-accepting capabilities. These features are crucial for the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

In the realm of supramolecular chemistry, the ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (if further functionalized), halogen bonding (due to the chlorine atom), and π-π stacking, can be exploited to construct well-defined supramolecular assemblies. The crystal packing of such molecules can lead to the formation of interesting architectures with potential applications in areas like crystal engineering and the development of functional materials. The crystal structure of a related compound, 6-chloro-4-(4-methyl-phen-oxy-meth-yl)-2H-chromen-2-one, reveals sheet-like packing stabilized by intermolecular C-H⋯O and C-H⋯Cl hydrogen bonds, demonstrating the potential for ordered solid-state structures. nih.govnih.gov

Utilization as Ligands in Coordination Chemistry and Catalysis

The chromone moiety, with its carbonyl group and the oxygen atom in the pyran ring, can act as a bidentate ligand, coordinating to a variety of metal ions. The resulting metal complexes can exhibit interesting catalytic properties. The electronic properties of the ligand, influenced by the substituents, play a crucial role in determining the stability and reactivity of the metal complex.

The this compound can be used as a ligand to synthesize novel coordination complexes. The electron-withdrawing nature of the trifluoromethyl and chloro groups can modulate the electron density on the coordinating atoms, thereby influencing the Lewis acidity of the metal center in the resulting complex. This, in turn, can affect the catalytic activity of the complex in various organic transformations.

Chromone-based Schiff base metal complexes have been shown to be effective catalysts for oxidation reactions. researchgate.netmku.edu.tr By modifying this compound to include a Schiff base functionality, it is possible to create a new class of ligands for the development of catalysts with tailored properties. These catalysts could find applications in fine chemical synthesis and other areas of industrial chemistry.

Development of Analytical Detection Methods for Chemical Systems

Beyond fluorescent sensing, chromone derivatives can be utilized as chromogenic reagents for the spectrophotometric determination of metal ions. The formation of a colored complex between the chromone derivative and a metal ion allows for the quantitative analysis of the metal ion concentration.

A derivative of 3-hydroxy-2-(5'-methylfuryl)-4H-chromen-4-one has been successfully used as an analytical reagent for the micro-determination of molybdenum(VI). The method is based on the formation of a stable, extractable complex with a distinct absorption maximum, allowing for sensitive and selective quantification. This demonstrates the potential of the chromone scaffold in developing new analytical methods.

Given its structure, this compound or its hydroxylated derivatives could be investigated as reagents for the detection and quantification of other metal ions. The specific binding properties can be tuned by the substituents on the chromone ring, potentially leading to highly selective and sensitive analytical methods for environmental or industrial monitoring.

Table 2: Potential Analytical Applications of this compound Derivatives

| Analytical Technique | Target Analyte | Principle |

| UV-Vis Spectrophotometry | Metal Ions | Formation of a colored complex with a specific absorption wavelength. |

| Fluorescence Spectroscopy | Cations/Anions | Change in fluorescence intensity or wavelength upon binding to the analyte. |

| Ion-Selective Electrodes | Specific Ions | Incorporation into a membrane that selectively binds the target ion. |

Exploration in Agrochemical Research (e.g., as scaffolds for lead discovery, excluding specific efficacy or toxicity on crops/pests, focusing on structure-activity)

The chromone skeleton is a "privileged structure" in medicinal and agrochemical research, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. ijrpc.com The structural and electronic properties of this compound make it an interesting starting point for the discovery of new agrochemicals.

The trifluoromethyl group is a common feature in many modern agrochemicals, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.net The chlorine atom can also contribute to the biological activity of the molecule. Structure-activity relationship (SAR) studies of chromone derivatives have shown that the nature and position of substituents on the chromone ring are critical for their biological activity. nih.govnih.govmdpi.com

In the context of agrochemical research, this compound can serve as a scaffold for the synthesis of a library of new compounds. By systematically modifying the substituents on the chromone ring, researchers can explore the SAR and identify compounds with potential herbicidal, fungicidal, or insecticidal properties. The focus of such research would be on understanding how specific structural modifications influence the molecule's interaction with biological targets at a molecular level, rather than on its direct application in the field. This approach, often involving techniques like scaffold hopping, allows for the rational design of new and effective agrochemicals. mdpi.com

Emerging Research Frontiers and Future Directions for 6 Chloro 2 Trifluoromethyl 4h Chromen 4 One

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid prediction of bioactivity and other key properties of novel compounds. sciencedaily.comijcrt.org For 6-chloro-2-(trifluoromethyl)-4H-chromen-4-one, these computational tools offer a powerful approach to forecast its therapeutic potential before undertaking costly and time-consuming laboratory synthesis and testing.

Machine learning models, particularly deep neural networks and random forests, are trained on vast datasets of known molecules and their experimentally determined biological activities. nih.govnih.gov By learning complex structure-activity relationships (SAR), these models can predict how a new molecule like this compound might interact with specific biological targets such as enzymes or receptors. mdpi.com The workflow for building such a predictive model involves several key stages, from data collection to model validation, which can be applied to forecast the compound's efficacy in areas where other chromones have shown promise, such as anticancer or anti-inflammatory applications. nih.govresearchgate.net For instance, ML algorithms could screen the compound in silico against a panel of kinases or monoamine oxidases, targets for which other chromone (B188151) derivatives have demonstrated inhibitory activity. mdpi.comnih.gov This predictive power allows researchers to prioritize the most promising research avenues, saving resources and accelerating the discovery process. sciencedaily.com

Table 1: Machine Learning Workflow for Bioactivity Prediction

| Step | Description | Data/Techniques for this compound |

|---|---|---|

| 1. Dataset Preparation | Collect and curate large datasets of chemical structures and their known biological activities. | Utilize public databases like ChEMBL and PubChem containing data on chromone analogues and trifluoromethylated compounds. |

| 2. Molecular Representation | Convert 2D or 3D chemical structures into numerical formats (descriptors or fingerprints) that ML models can process. | Generate molecular descriptors (e.g., LogP, molecular weight) and structural fingerprints (e.g., Morgan fingerprints) for the compound. |

| 3. Model Training | Select an appropriate ML algorithm (e.g., Random Forest, Gradient Boosting, Neural Network) and train it on the prepared dataset. | Train a model to learn the relationship between the structural features of chromones and their observed bioactivity (e.g., IC₅₀ values). |

| 4. Model Evaluation & Validation | Assess the model's predictive accuracy using unseen data to ensure it can generalize to new molecules. | Use cross-validation and a held-out test set to measure metrics like AUC-ROC, accuracy, and precision. |

| 5. Prediction | Use the validated model to predict the bioactivity of this compound. | Input the compound's molecular fingerprint to predict its potential as an inhibitor for targets like SIRT2 or MAO-B. mdpi.comacs.org |

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly critical in modern organic synthesis, aiming to reduce environmental impact by minimizing waste and avoiding hazardous reagents. nih.gov The synthesis of complex molecules like this compound is an area ripe for innovation in sustainability. Traditional methods for synthesizing chromones and introducing trifluoromethyl groups can involve harsh conditions, stoichiometric transition metals, and volatile organic solvents. nih.govijrpc.com

High-Throughput Screening Methodologies for Mechanistic Elucidation

Understanding the precise mechanism of action is crucial for the development of any potential therapeutic agent. High-Throughput Screening (HTS) provides the tools to rapidly test a compound against thousands of biological targets, offering a comprehensive overview of its biological activity. nih.gov For this compound, HTS can be employed to move beyond predicting its function to empirically identifying its molecular targets and affected pathways.

An HTS campaign would involve screening the compound against large, diverse panels, such as kinase panels, G-protein-coupled receptor (GPCR) panels, or panels of cancer cell lines. By identifying which targets the compound interacts with, researchers can generate a "target profile." This profile can reveal both the intended therapeutic targets and any potential off-target effects that might lead to toxicity. For example, given that various chromone derivatives have shown activity as SIRT2 inhibitors or MAO-B inhibitors, an HTS assay could quickly confirm if this compound shares these activities and determine its selectivity. mdpi.comacs.org This unbiased, data-rich approach is invaluable for elucidating the compound's mechanism and prioritizing it for further preclinical development.

Table 2: Hypothetical High-Throughput Screening Cascade

| Stage | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Primary Screen | Identify initial biological activity across a broad range of targets. | The compound is tested at a single high concentration (e.g., 10 µM) against a large library of several hundred enzymes and receptors. | Identification of "hits" (e.g., >50% inhibition of a specific kinase). |

| Dose-Response Assay | Quantify the potency of the compound against the identified "hits". | The compound is tested in a series of dilutions to determine the IC₅₀ (half-maximal inhibitory concentration) value for each validated target. | Confirmation of potent activity against specific targets (e.g., SIRT2, MAO-B). mdpi.comacs.org |

| Selectivity Profiling | Assess the compound's specificity for its primary target(s) versus related targets. | The compound is tested against a focused panel of related enzymes (e.g., all sirtuin family members or other oxidoreductases). | Determination of selectivity, a key factor for minimizing off-target side effects. |

| Cell-Based Assays | Confirm activity in a more biologically relevant environment. | The compound is tested on various human cell lines (e.g., oral squamous cell carcinoma) to measure effects on cell viability, apoptosis, or specific signaling pathways. nih.gov | Validation of the compound's potential therapeutic effect in a cellular context. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chromone core is a versatile scaffold that allows for a wide range of chemical modifications. rhhz.netnih.gov Exploring novel reactivity patterns for this compound is essential for creating libraries of analogues for structure-activity relationship (SAR) studies. Recent advances in C-H bond activation and functionalization offer powerful tools to directly modify the chromone skeleton at positions that were previously difficult to access. rhhz.net

Research has demonstrated methods for the direct arylation, alkynylation, and amination of the C5-H bond of the chromone ring, directed by the ketone group. rhhz.net Similarly, transformations at the C3 position are well-established, with methods available for sulfenylation and the synthesis of 3-trifluoromethyl pyrimidines from 3-trifluoromethyl chromone precursors. rsc.orgrsc.orgrhhz.net The 2-(trifluoromethyl) group itself influences the reactivity of the pyrone ring, making it susceptible to nucleophilic attack that can lead to different heterocyclic systems. researchgate.netresearchgate.net Applying these modern synthetic strategies to this compound could yield a diverse set of new chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties.

Interdisciplinary Research with Nanoscience and Advanced Spectroscopy

The intersection of chemistry with nanoscience and advanced spectroscopy offers new ways to characterize and utilize molecules like this compound. Advanced spectroscopic techniques, including FT-IR, FT-Raman, and NMR, combined with computational methods like Density Functional Theory (DFT), provide deep insights into the molecule's electronic structure, vibrational modes, and charge distribution. d-nb.infonih.govresearchgate.net This fundamental understanding is critical for explaining its reactivity and interactions with biological targets.

Nanoscience provides novel platforms for both synthesis and application. As mentioned, reactions can be performed in aqueous nanomicelles, which act as nanoreactors to promote reactions like trifluoromethylation under sustainable conditions. nih.govrsc.org Furthermore, the inherent fluorescence properties of some chromone derivatives open up possibilities for their use as probes or sensors. taylorandfrancis.com By integrating this compound with nanomaterials, such as quantum dots or gold nanoparticles, it may be possible to develop novel diagnostic tools or targeted delivery systems, leveraging both the physical properties of the nanomaterial and the biological activity of the chromone.

Addressing Unresolved Questions and Research Gaps in Chromone Chemistry

Despite extensive research on chromones, several key questions and research gaps remain, particularly for novel, highly functionalized derivatives like this compound. A major challenge in synthetic chemistry is achieving full control over regioselectivity. rhhz.net While methods exist to functionalize the C3 and C5 positions, developing strategies for the selective C-H activation of the C7 and C8 positions remains a significant hurdle. rhhz.net Overcoming this would unlock access to a much wider chemical space for this scaffold.

From a medicinal chemistry perspective, the full biological profile of this compound is unknown. Its primary molecular targets, metabolic stability, and pharmacokinetic profile need to be determined. A key research gap is the comprehensive elucidation of its mechanism of action for any identified bioactivity. Furthermore, the development of more scalable and sustainable synthesis routes is a persistent goal that would be crucial for any future large-scale application of the compound. nih.gov Addressing these unresolved questions will be vital to translating the potential of this complex chromone into practical applications.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-(trichloromethyl)-4H-chromen-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example:

- Nucleophilic substitution : Reacting a chromen-4-one precursor with trichloromethyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C yields the product. Elevated temperatures improve substitution efficiency but may increase side reactions like hydrolysis .

- Domino Friedel-Crafts/Allan-Robinson reaction : Lewis acids (e.g., AlCl₃) promote regioselective cyclization of substituted phenols with trichloromethyl ketones, forming the chromenone core. Solvent choice (e.g., dichloroethane) and stoichiometric control are critical to avoid overalkylation .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. For example: